molecular formula C9H12N2O3 B12895127 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone CAS No. 56343-43-2

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone

Cat. No.: B12895127
CAS No.: 56343-43-2
M. Wt: 196.20 g/mol
InChI Key: IZCXNDHRQBGHOJ-UHFFFAOYSA-N
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Description

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is an organic compound with the molecular formula C9H12N2O3. It is a derivative of pyrazine, characterized by the presence of methoxy and methyl groups on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone typically involves the reaction of appropriate pyrazine derivatives with ethanone precursors. One common method involves the use of 3,6-dimethoxypyrazine and methyl ketone under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. For example, it may interact with cellular receptors or enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is unique due to the presence of both methoxy and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

56343-43-2

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-(3,6-dimethoxy-5-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C9H12N2O3/c1-5-8(13-3)11-7(6(2)12)9(10-5)14-4/h1-4H3

InChI Key

IZCXNDHRQBGHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)OC)C(=O)C)OC

Origin of Product

United States

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